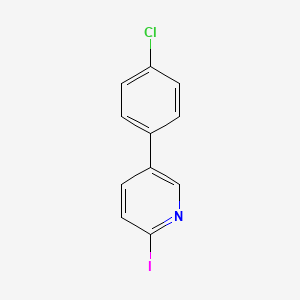

5-(4-Chlorophenyl)-2-iodopyridine

Description

5-(4-Chlorophenyl)-2-iodopyridine is a halogenated pyridine derivative characterized by a chlorophenyl group at the 5-position and an iodine atom at the 2-position of the pyridine ring. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its iodine substituent enhances reactivity in cross-coupling reactions, while the chlorophenyl group contributes to hydrophobic interactions in biological systems.

Properties

Molecular Formula |

C11H7ClIN |

|---|---|

Molecular Weight |

315.54 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-2-iodopyridine |

InChI |

InChI=1S/C11H7ClIN/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H |

InChI Key |

RLRUOZCAJDEZSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

- Structure : Replaces the pyridine ring with an imidazole core, featuring a methyl group at the 2-position and an ethyl acetate side chain.

- Activity: Exhibits strong inhibitory effects on nuclear sirtuins (SIRT1-3) in non-small cell lung cancer (NSCLC) cell lines. Demonstrates superior docking scores (Glide Score: -8.2, Glide Energy: -50.2 kcal/mol) compared to other sirtuin inhibitors, indicating higher binding affinity .

- Key Difference : The imidazole ring and polar acetate group enhance interactions with sirtuin catalytic domains, unlike the iodine in 5-(4-Chlorophenyl)-2-iodopyridine, which may prioritize halogen bonding.

Tetrazole Derivatives (A5 and TH1–TH10)

- Structure : Features a tetrazole ring instead of pyridine, with acyl-hydrazone side chains (e.g., 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl] acetohydrazide).

- Activity : Shows potent antifungal activity against Candida spp., with MIC80 values ranging from 8–32 µg/mL. Compounds TH3–TH7 exhibit fungicidal activity (MFC = 16–64 µg/mL), while TH1 and TH8–TH10 are fungistatic, akin to fluconazole .

- Key Difference : The tetrazole ring’s acidity and hydrogen-bonding capacity enhance antifungal efficacy compared to the pyridine scaffold.

Fluorophenyl-Substituted Thiazoles (Compounds 4 and 5)

- Structure : Combines thiazole, pyrazole, and triazole rings with fluorophenyl groups.

- Properties : Crystallizes in triclinic symmetry (P̄1), with planar conformations except for one fluorophenyl group oriented perpendicularly. The fluorine atoms improve metabolic stability and membrane permeability .

- Key Difference : Fluorine’s electronegativity and small size optimize pharmacokinetics, contrasting with iodine’s bulkier profile.

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

- Structure: Incorporates trifluoromethylphenyl and piperazine groups (e.g., (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone).

- Activity: Inhibits Trypanosoma cruzi CYP51 enzyme, with efficacy comparable to posaconazole. The trifluoromethyl group enhances target selectivity .

- Key Difference : Piperazine and trifluoromethyl groups enable broad-spectrum antiparasitic activity, unlike the iodine-specific reactivity of this compound.

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Table 2: Antifungal Activity of Selected Analogues (MIC80 and MFC)

| Compound | MIC80 (µg/mL) | MFC (µg/mL) | Activity Type | Reference |

|---|---|---|---|---|

| TH3 | 16 | 32 | Fungicidal | |

| TH7 | 32 | 64 | Fungicidal | |

| Fluconazole | 8–16 | >64 | Fungistatic |

Impact of Substituent Variations

- Halogen Effects : Iodine in this compound facilitates cross-coupling reactions, whereas fluorine in fluorophenyl-thiazoles improves stability and bioavailability .

- Ring Systems : Imidazole and tetrazole cores enhance hydrogen bonding and metal coordination, critical for enzyme inhibition, compared to pyridine’s π-stacking capability .

- Side Chains : Piperazine (UDO/UDD) and acyl-hydrazone (TH1–TH10) groups dictate target specificity and potency via hydrophobic and polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.